molecular formula C10H7N5S2 B1598478 N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide CAS No. 690634-07-2

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

Cat. No.: B1598478
CAS No.: 690634-07-2
M. Wt: 261.3 g/mol
InChI Key: HQCYBFVKEAZBJE-UHFFFAOYSA-N
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Description

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide: is a heterocyclic compound that incorporates both thiazole and benzotriazole moieties These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, microbial growth, neuronal activity, and tumor growth, among others.

Pharmacokinetics

The pharmacokinetics of a similar compound, meloxicam, a nonsteroidal anti-inflammatory drug (nsaid) of the oxicam class, has been studied . Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration . It is eliminated after biotransformation to 4 pharmacologically inactive metabolites, which are excreted in urine and feces .

Result of Action

Thiazole derivatives are known to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives can influence a wide range of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide typically involves the reaction of 2-aminothiazole with benzotriazole-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzotriazole rings .

Comparison with Similar Compounds

    N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide: can be compared with other thiazole and benzotriazole derivatives, such as:

Uniqueness:

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)benzotriazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S2/c16-10(12-9-11-5-6-17-9)15-8-4-2-1-3-7(8)13-14-15/h1-6H,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCYBFVKEAZBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393144
Record name N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690634-07-2
Record name N-2-Thiazolyl-1H-benzotriazole-1-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690634-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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